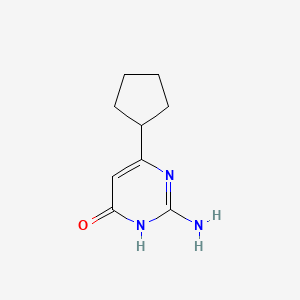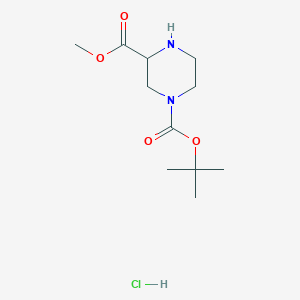
Octyloxy-acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyloxy-acetaldehyde, also known as 1-octyloxyethanal, is an organic compound with the molecular formula C10H20O2. It is a derivative of acetaldehyde where an octyloxy group is attached to the carbonyl carbon. This compound is a colorless liquid with a characteristic odor and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Octyloxy-acetaldehyde, can be synthesized through the reaction of acetaldehyde with octanol in the presence of an acid catalyst. The reaction typically involves the formation of an acetal intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Toluene or dichloromethane
Industrial Production Methods
In an industrial setting, the production of acetaldehyde, (octyloxy)-, can be scaled up using continuous flow reactors. The process involves the same reaction mechanism but is optimized for higher yields and purity. The use of advanced catalysts and purification techniques ensures the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Octyloxy-acetaldehyde, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to the corresponding alcohol.
Substitution: The octyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Octyloxyacetic acid
Reduction: 1-octyloxyethanol
Substitution: Various halogenated derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Octyloxy-acetaldehyde, has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavorings.
Wirkmechanismus
The mechanism of action of acetaldehyde, (octyloxy)-, involves its interaction with various molecular targets and pathways. It can act as an electrophile, reacting with nucleophiles such as amines and thiols. This reactivity is crucial in its role as an intermediate in organic synthesis. Additionally, its ability to form hydrogen bonds and participate in polar interactions makes it a versatile compound in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetaldehyde: The parent compound, simpler in structure and more reactive.
Propionaldehyde: Similar aldehyde with a propyl group instead of an octyloxy group.
Butyraldehyde: Another similar aldehyde with a butyl group.
Uniqueness
Octyloxy-acetaldehyde, is unique due to the presence of the octyloxy group, which imparts different physical and chemical properties compared to its simpler counterparts. This makes it valuable in specific applications where longer alkyl chains are required for desired reactivity or solubility.
Eigenschaften
CAS-Nummer |
53488-14-5 |
|---|---|
Molekularformel |
C10H20O2 |
Molekulargewicht |
172.26 g/mol |
IUPAC-Name |
2-octoxyacetaldehyde |
InChI |
InChI=1S/C10H20O2/c1-2-3-4-5-6-7-9-12-10-8-11/h8H,2-7,9-10H2,1H3 |
InChI-Schlüssel |
IJPYVMFNQLITDN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOCC=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Propanedioic acid, mono[(4-nitrophenyl)methyl] ester](/img/structure/B8811245.png)










![1-[4-(Trifluoromethoxy)phenyl]cyclopentanecarbonitrile](/img/structure/B8811312.png)


